molecular formula C15H22N2O7S B12523294 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid CAS No. 656823-68-6

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid

Katalognummer: B12523294
CAS-Nummer: 656823-68-6
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: ZWDKINWKAMYSFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is a complex organic compound with the molecular formula C15H22N2O7S It is characterized by the presence of nitro groups, isopropyl groups, and a sulfonic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid typically involves multiple steps One common method includes the nitration of 2,4,6-tri(propan-2-yl)benzene followed by sulfonationThe sulfonation step introduces the sulfonic acid group (SO3H) using fuming sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with various molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dinitro-2,4,6-tri(propan-2-yl)benzene-1-sulfonic acid is unique due to the combination of nitro groups, isopropyl groups, and a sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for various applications .

Eigenschaften

CAS-Nummer

656823-68-6

Molekularformel

C15H22N2O7S

Molekulargewicht

374.4 g/mol

IUPAC-Name

3,5-dinitro-2,4,6-tri(propan-2-yl)benzenesulfonic acid

InChI

InChI=1S/C15H22N2O7S/c1-7(2)10-13(16(18)19)11(8(3)4)15(25(22,23)24)12(9(5)6)14(10)17(20)21/h7-9H,1-6H3,(H,22,23,24)

InChI-Schlüssel

ZWDKINWKAMYSFI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=C(C(=C1[N+](=O)[O-])C(C)C)S(=O)(=O)O)C(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.